3-Butenoic acid, 2-amino-3-methyl-, (R)-

Beschreibung

BenchChem offers high-quality 3-Butenoic acid, 2-amino-3-methyl-, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butenoic acid, 2-amino-3-methyl-, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

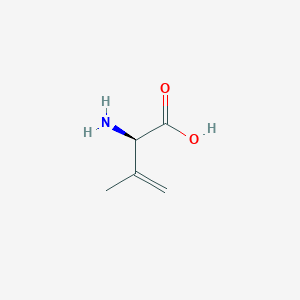

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-methylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNBBWGXTPGZRW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453700 | |

| Record name | 3-Butenoic acid, 2-amino-3-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60103-01-7 | |

| Record name | 3-Butenoic acid, 2-amino-3-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-2-amino-3-methyl-3-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic α,β-dehydroamino acid commonly known as (R)-dehydrovaline. This chiral building block is of significant interest in medicinal chemistry and drug development due to its unique structural and conformational properties, which can impart desirable characteristics to peptides and other bioactive molecules. This document details a key asymmetric synthesis approach, including experimental protocols, quantitative data, and pathway visualizations.

Introduction

(R)-2-amino-3-methyl-3-butenoic acid is a valuable synthetic intermediate. Its α,β-unsaturated nature and the presence of a chiral center make its stereoselective synthesis a key challenge. The methodologies outlined herein focus on achieving high enantiopurity, a critical factor for its application in the development of stereochemically defined pharmaceuticals. The primary strategy discussed involves the dehydration of a chiral β-hydroxyvaline precursor, a versatile and effective approach to installing the double bond with retention of stereochemical integrity at the α-carbon.

Asymmetric Synthesis via Dehydration of a β-Hydroxyvaline Precursor

A robust and widely applicable method for the synthesis of α,β-dehydroamino acids is the dehydration of their β-hydroxy counterparts. To obtain the desired (R)-enantiomer of dehydrovaline, this strategy commences with a stereochemically defined (2R,3R)-β-hydroxyvaline derivative. The stereochemistry at the α-carbon (C2) is crucial as it is retained throughout the dehydration process.

The overall synthetic workflow can be conceptualized as follows:

Figure 1: General workflow for the synthesis of (R)-dehydrovaline.

Data Presentation

The following table summarizes the quantitative data for the key steps in a representative synthesis of a protected form of (R)-dehydrovaline, starting from a chiral precursor.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Precursor Synthesis | D-Serine Methyl Ester | Multi-step synthesis involving N-protection, cyclization, Grignard reaction, reductive opening, N-Boc protection, and selective oxidation | L-N-Boc-N-methyl-β-hydroxyvaline | 43% (overall) | >99% | [1] |

| Dehydration | N-Boc-(2R,3R)-β-hydroxyvaline derivative | EDC/CuCl | N-Boc-(R)-dehydrovaline derivative | Moderate to good | Maintained from precursor | [2] |

| Alternative Dehydration | β-hydroxyvaline within a peptide | DAST | Dehydrovaline-containing peptide | - | - | [2] |

Note: Specific yields and reaction conditions for the dehydration of an isolated N-Boc-(2R,3R)-β-hydroxyvaline to N-Boc-(R)-dehydrovaline are not detailed in the search results but are inferred from general procedures for dehydroamino acid synthesis.

Experimental Protocols

1. Synthesis of N-Boc-(2R,3R)-β-hydroxyvaline (Precursor)

A potential precursor, L-N-Boc-N-methyl-β-hydroxyvaline, has been synthesized in six steps from D-serine methyl ester with an overall yield of 43% and an enantiomeric excess of >99%[1]. The key steps involve:

-

N-protection and Cyclization: D-serine methyl ester is N-protected (e.g., with a 9-phenylfluoren-9-yl group) and then cyclized with formaldehyde to form an oxazolidine.

-

Grignard Reaction: The ester of the oxazolidine is reacted with a methyl Grignard reagent (e.g., MeLi or MeMgBr) to introduce the second methyl group at the β-position, forming a tertiary alcohol.

-

Reductive Ring Opening: The oxazolidine ring is opened reductively (e.g., using NaCNBH3 and HCl) to yield an N-methyl amino diol.

-

N-Boc Protection: The N-protecting group is replaced with a Boc group via hydrogenation in the presence of di-tert-butyl dicarbonate.

-

Selective Oxidation: The primary alcohol is selectively oxidized to a carboxylic acid using TEMPO, NaClO2, and NaOCl to afford the final N-Boc-β-hydroxyvaline derivative[1].

2. Dehydration to form N-Boc-(R)-dehydrovaline

The dehydration of the N-Boc-protected β-hydroxyvaline precursor is a critical step to introduce the double bond. Several methods are available for the dehydration of β-hydroxy amino acids.

Method A: EDC/CuCl Mediated Dehydration

This method is effective for the dehydration of β-hydroxy amino acids within a peptide chain and can be adapted for the free amino acid derivative.

-

Protocol: To a solution of the N-Boc-(2R,3R)-β-hydroxyvaline derivative in a suitable solvent (e.g., dichloromethane or DMF), is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and copper(I) chloride (CuCl). The reaction mixture is stirred at room temperature until completion, monitored by TLC. The product is then isolated and purified using standard chromatographic techniques.

Method B: Dehydration using Deoxofluorinating Agents

Agents like diethylaminosulfur trifluoride (DAST) can be employed for the dehydration, although they can sometimes lead to side products like oxazolines[2].

-

Protocol: The N-Boc-(2R,3R)-β-hydroxyvaline derivative is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). DAST is added dropwise, and the reaction is allowed to warm to room temperature slowly. The reaction is quenched, and the product is extracted and purified.

3. Deprotection of N-Boc-(R)-dehydrovaline

If the final product required is the free amino acid, the Boc protecting group can be removed under acidic conditions.

-

Protocol: The N-Boc-(R)-dehydrovaline derivative is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the desired (R)-2-amino-3-methyl-3-butenoic acid, often as a salt.

Signaling Pathways and Logical Relationships

The logic of the asymmetric synthesis hinges on the stereocontrol exerted by the initial chiral precursor. The dehydration step is designed to proceed without epimerization at the α-carbon.

Figure 2: Logical flow of the stereoselective synthesis.

Conclusion

The synthesis of enantiomerically pure (R)-2-amino-3-methyl-3-butenoic acid is achievable through a multi-step sequence starting from a readily available chiral precursor like D-serine. The key transformation is the stereospecific dehydration of a protected (2R,3R)-β-hydroxyvaline derivative. While various dehydration methods exist, careful selection of reagents is necessary to maximize yield and avoid side reactions. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to produce this valuable chiral building block for their synthetic endeavors. Further optimization of reaction conditions for the dehydration step may be required depending on the specific protecting groups and substrate used.

References

Physicochemical properties of (R)-2-amino-3-methyl-3-butenoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-3-methyl-3-butenoic acid, also known as (R)-dehydrovaline, is a non-proteinogenic α,β-unsaturated amino acid. Its structural features, including a chiral center and a reactive double bond, make it a molecule of significant interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methods for (R)-2-amino-3-methyl-3-butenoic acid, along with insights into its potential biological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following tables summarize the key known and predicted properties of (R)-2-amino-3-methyl-3-butenoic acid.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | PubChem[1] |

| Molecular Weight | 115.13 g/mol | PubChem[1] |

| Exact Mass | 115.063328530 Da | PubChem[1] |

| CAS Number | 60103-01-7 | ChemShuttle |

| XLogP3 (Predicted) | 0.8 | PubChem[1] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Table 2: Predicted Physical Properties of (R)-2-amino-3-methyl-3-butenoic acid hydrochloride

| Property | Value | Source |

| Boiling Point | 255.2 ± 28.0 °C | ChemicalBook |

| Density | 1.100 ± 0.06 g/cm³ | ChemicalBook |

Synthesis and Experimental Protocols

The asymmetric synthesis of α,β-dehydroamino acids is a challenging yet crucial aspect of their utilization. While a specific, detailed experimental protocol for the synthesis of (R)-2-amino-3-methyl-3-butenoic acid was not found in the immediate search, a general strategy often involves the dehydration of β-hydroxy-α-amino acid precursors.

General Synthetic Approach: Dehydration of a β-hydroxy-α-amino acid derivative

A common method for the synthesis of dehydroamino acids involves the elimination of a water molecule from a β-hydroxy amino acid derivative.

Caption: A logical workflow for developing a chiral HPLC method.

Biological Activity and Signaling Pathways

α,β-Dehydroamino acids are found in a variety of naturally occurring peptides that exhibit a range of biological activities, including antibiotic, antifungal, and antitumor effects. [2]The α,β-double bond in these molecules can act as a Michael acceptor, making them potential covalent inhibitors of enzymes.

A related compound, dehydroalanine, has been shown to be a potent inhibitor of peptide epimerase, an enzyme involved in the post-translational modification of peptides in some organisms. [3]This inhibition is proposed to occur through the dehydroalanine unit mimicking the planar geometry of a carbanionic intermediate in the enzymatic reaction. [3] While the specific biological targets of (R)-2-amino-3-methyl-3-butenoic acid are not yet fully elucidated, its structural similarity to other bioactive dehydroamino acids suggests it may also function as an enzyme inhibitor. A plausible mechanism of action could involve the covalent modification of a nucleophilic residue in the active site of a target enzyme.

Proposed Mechanism of Covalent Enzyme Inhibition

References

In-Depth Technical Guide on the Crystal Structure of (R)-2-amino-3-methyl-3-butenoic Acid and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific crystal structure of (R)-2-amino-3-methyl-3-butenoic acid (also known as dehydrovaline) did not yield publicly available crystallographic data. This guide therefore presents a detailed analysis of the crystal structure of a closely related derivative, N-acetyl-α,β-dehydrovaline N',N'-dimethylamide (Ac-ΔVal-NMe₂) , based on published research. This information provides valuable insights into the conformational preferences and structural parameters of dehydrovaline-containing molecules.

Introduction

(R)-2-amino-3-methyl-3-butenoic acid is a non-proteinogenic α,β-dehydroamino acid. The presence of the double bond between the α and β carbons introduces planar geometry and rigidity, which can significantly influence the conformation of peptides and other biomolecules. Understanding the three-dimensional structure of such modified amino acids is crucial for rational drug design and the development of novel therapeutics. This guide provides a technical overview of the crystal structure of an N-acetylated and N,N'-dimethylated derivative of dehydrovaline, offering a model for the structural behavior of this class of compounds.

Molecular Structure and Conformation

The crystal structure of Ac-ΔVal-NMe₂ reveals a specific conformation defined by the backbone torsion angles. The observed angles, φ = -60° and ψ = 125°, are characteristic of the (i+1)th residue in an idealized β-turn type II/VIa structure.[1] This preferred conformation is a key feature of dehydrovaline derivatives and is largely independent of the side chain.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for N-acetyl-α,β-dehydrovaline N',N'-dimethylamide.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.123(2) |

| b (Å) | 9.874(2) |

| c (Å) | 11.383(2) |

| β (°) | 113.63(3) |

| Volume (ų) | 1041.5(4) |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.208 |

| Torsion Angles | |

| φ (°) | -60 |

| ψ (°) | 125 |

Data extracted from Siodłak, D., Rzeszotarska, B., Broda, M. A., Kozioł, A. E., & Kołodziejczyk, E. (2004). Conformational investigation of α,β-dehydropeptides. XIII. Conformational properties of N-acetyl-α,β-dehydrovaline-N',N'-dimethylamide. Acta Biochimica Polonica, 51(1), 145–152.

Experimental Protocols

The determination of the crystal structure of Ac-ΔVal-NMe₂ involved the following key experimental steps:

4.1. Synthesis and Crystallization: The peptide derivative was synthesized using standard solution-phase peptide coupling methods. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent system, a common technique for small organic molecules.[2][3][4]

4.2. X-ray Diffraction Data Collection: A single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).[5][6][7] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[8]

4.3. Structure Solution and Refinement: The crystal structure was solved using direct methods, which is a standard approach for small molecules.[8] This involves determining the phases of the structure factors from the measured intensities of the diffraction spots. The initial structural model was then refined by full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in the final, accurate atomic coordinates.[2]

Visualizations

5.1. Experimental Workflow for Crystal Structure Determination

Experimental workflow for determining the crystal structure.

5.2. Molecular Conformation of Ac-ΔVal-NMe₂

Conformation of Ac-ΔVal-NMe₂ highlighting key torsion angles.

Biological Significance and Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the involvement of (R)-2-amino-3-methyl-3-butenoic acid or its derivatives in specific biological signaling pathways. As non-proteinogenic amino acids, their roles are more likely to be as components of larger bioactive peptides or as enzyme inhibitors, where their constrained conformation can impart specific biological activities. Further research is required to elucidate their precise mechanisms of action and interactions with biological systems.

Conclusion

While the crystal structure of the parent amino acid (R)-2-amino-3-methyl-3-butenoic acid is not publicly available, the analysis of its N-acetyl, N',N'-dimethyl derivative provides a robust model for its conformational behavior. The distinct preference for a β-turn-like conformation underscores the structural importance of the α,β-dehydro functionality. This in-depth understanding is critical for the design and development of peptides and small molecule drugs with tailored three-dimensional structures and biological functions. The experimental protocols outlined here represent standard methodologies for the crystallographic analysis of such small organic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, crystal structure, and molecular conformation of N-Ac-dehydro-Phe-L-Val-L-Val-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 4. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]

- 5. rigaku.com [rigaku.com]

- 6. excillum.com [excillum.com]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

(R)-2-amino-3-methyl-3-butenoic Acid: A Review of Its Natural Occurrence and Biosynthetic Origins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-3-methyl-3-butenoic acid is a non-proteinogenic, unsaturated amino acid of interest for its potential applications in synthetic chemistry and drug development. Despite its intriguing structure, a comprehensive review of the scientific literature reveals no direct evidence of its natural occurrence. This technical guide summarizes the current state of knowledge, focusing on the natural occurrence of its structural isomer, dehydrovaline, and explores plausible biosynthetic pathways. By examining related metabolic routes, such as those for branched-chain amino acids and other unsaturated natural products, we propose a hypothetical enzymatic pathway for the formation of (R)-2-amino-3-methyl-3-butenoic acid. This guide provides researchers with a theoretical framework and suggested experimental approaches to investigate the potential natural existence and biosynthesis of this compound.

Introduction

Unsaturated amino acids are a class of non-proteinogenic amino acids that play crucial roles in various biological processes and serve as valuable synthons in medicinal chemistry. (R)-2-amino-3-methyl-3-butenoic acid, with its vinyl group attached to a chiral center, represents a unique structural motif. However, extensive searches of natural product databases and the scientific literature have not yielded any reports of its isolation from a natural source.

In contrast, its structural isomer, α,β-dehydrovaline (ΔVal), has been identified in a natural product.[1][2] This finding suggests that the enzymatic machinery for producing a similar unsaturated five-carbon amino acid backbone exists in nature. This guide will delve into the known natural occurrence of dehydrovaline and the biosynthesis of related compounds to postulate a potential pathway for the synthesis of (R)-2-amino-3-methyl-3-butenoic acid.

Natural Occurrence of a Structural Isomer: Dehydrovaline

While (R)-2-amino-3-methyl-3-butenoic acid remains elusive in nature, its isomer, dehydrovaline, has been reported as a constituent of a natural product.

| Compound Name | Natural Source | Organism Type | Reference |

| Lasiodine A | Lasiodiscus marmoratus | Plant | [1][2] |

Table 1: Documented natural occurrence of dehydrovaline, a structural isomer of (R)-2-amino-3-methyl-3-butenoic acid.

The presence of dehydrovaline in Lasiodiscus marmoratus indicates that plants can possess the enzymatic capability to introduce a double bond into the valine scaffold.

Biosynthesis of Related Compounds: A Foundation for a Hypothetical Pathway

To understand how (R)-2-amino-3-methyl-3-butenoic acid might be synthesized in nature, it is instructive to examine the established biosynthetic pathways of structurally similar molecules.

Biosynthesis of Valine

Valine is a branched-chain amino acid (BCAA) synthesized from pyruvate. The pathway involves a series of enzymatic reactions, including condensation, isomerization, reduction, dehydration, and transamination. A key intermediate in this pathway is α-ketoisovalerate.

Biosynthesis of Tiglic Acid and Angelic Acid

Tiglic acid and angelic acid are cis-trans isomers of 2-methyl-2-butenoic acid and are found in various plants and in the defensive secretions of some insects.[3][4][5] Their biosynthesis is linked to the catabolism of isoleucine, another BCAA. A key step in their formation is the dehydration of a hydroxylated precursor.

A Hypothetical Biosynthetic Pathway for (R)-2-amino-3-methyl-3-butenoic Acid

Based on the biosynthesis of related compounds, a plausible pathway for the formation of (R)-2-amino-3-methyl-3-butenoic acid can be proposed. This hypothetical pathway originates from the valine biosynthetic pathway and involves a key hydroxylation step followed by dehydration.

The proposed precursor is (2R,3R)-2-amino-3-hydroxy-3-methylbutanoic acid (3-hydroxyvaline). Notably, 3-hydroxy-L-valine has been reported as a fungal metabolite, lending credence to the potential existence of this intermediate in nature.[6] An enzyme, likely a dehydratase, could then catalyze the removal of water to form the C=C double bond, yielding (R)-2-amino-3-methyl-3-butenoic acid.

Proposed Experimental Protocols for Investigation

To validate the proposed biosynthetic pathway and search for the natural occurrence of (R)-2-amino-3-methyl-3-butenoic acid, the following experimental workflow is suggested.

Workflow for Identification and Characterization

Detailed Methodologies

5.2.1. Sample Preparation and Extraction:

-

Collect fresh or lyophilized biological material (e.g., leaves of Lasiodiscus marmoratus, mycelia of fungi known to produce 3-hydroxyvaline).

-

Homogenize the material in a suitable polar solvent, such as 70% ethanol or methanol/water, to extract small molecules, including amino acids.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Concentrate the supernatant under reduced pressure.

5.2.2. Chromatographic Separation and Detection:

-

Subject the concentrated extract to reversed-phase high-performance liquid chromatography (HPLC) for initial fractionation.

-

Monitor the fractions using a mass spectrometer (MS) to screen for the predicted mass-to-charge ratio (m/z) of (R)-2-amino-3-methyl-3-butenoic acid.

-

For fractions containing the target m/z, perform further purification using orthogonal chromatographic methods (e.g., hydrophilic interaction liquid chromatography - HILIC).

5.2.3. Structural Elucidation:

-

Acquire high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the isolated compound.

-

Perform one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy to determine the chemical structure.

-

To establish the stereochemistry, use chiral chromatography (e.g., with a cyclodextrin-based column) and compare the retention time with that of a synthetic standard of (R)-2-amino-3-methyl-3-butenoic acid.

5.2.4. Biosynthetic Studies:

-

In vivo labeling: Feed the organism with isotopically labeled precursors, such as [¹³C]-valine or [¹³C]-pyruvate. Analyze the incorporation of the label into the target compound using MS and NMR.

-

In vitro enzyme assays: Prepare cell-free extracts from the organism. Incubate the extracts with a synthetic substrate, such as (2R,3R)-2-amino-3-hydroxy-3-methylbutanoic acid, and monitor for the formation of the target compound by LC-MS.

-

Gene discovery: Utilize transcriptomic and proteomic analyses of the organism under conditions of putative compound production to identify candidate hydroxylase and dehydratase enzymes. Express these candidate genes in a heterologous host (e.g., E. coli) and test their activity.

Conclusion

While the natural occurrence of (R)-2-amino-3-methyl-3-butenoic acid has not been documented, the existence of its structural isomer, dehydrovaline, in nature, along with established biosynthetic principles, provides a strong basis for a hypothetical pathway for its formation. The proposed pathway, involving the hydroxylation and subsequent dehydration of a valine-derived precursor, offers a testable model for future research. The experimental workflows detailed in this guide provide a comprehensive strategy for researchers to explore the potential natural existence of this intriguing amino acid and to elucidate its biosynthetic origins. Such investigations could uncover novel enzymatic activities and expand the known repertoire of naturally occurring unsaturated amino acids, with potential implications for synthetic biology and drug discovery.

References

- 1. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Angelic acid - Wikipedia [en.wikipedia.org]

- 4. Tiglic acid | chemical compound | Britannica [britannica.com]

- 5. Tiglic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-2-amino-3-methyl-3-butenoic Acid: A Technical Guide on a Chiral Enigma in Biological Systems

Abstract

(R)-2-amino-3-methyl-3-butenoic acid, also known as D-dehydrovaline, is a chiral, non-proteinogenic unsaturated amino acid. While its L-enantiomer has been noted in scientific literature, the biological activities and potential therapeutic applications of the D-form remain largely uncharted territory. This technical guide synthesizes the available information on related compounds, particularly its L-enantiomer, and the broader class of D-amino acids, to provide a foundational understanding and a framework for future investigation into the biological significance of (R)-2-amino-3-methyl-3-butenoic acid. This document outlines the potential implications of its stereochemistry, proposes putative mechanisms of action based on analogous molecules, and provides generalized experimental protocols for its synthesis and biological evaluation.

Introduction: The Significance of Stereochemistry and Unnatural Amino Acids

The biological function of amino acids is exquisitely dependent on their stereochemistry. The vast majority of naturally occurring amino acids are in the L-configuration, and the cellular machinery, including enzymes and receptors, has evolved to be highly specific for these L-isomers. D-amino acids, their mirror images, are less common in higher organisms but play crucial roles in the cell walls of bacteria and as signaling molecules in the nervous and endocrine systems.[1][2]

The incorporation of D-amino acids into peptides and other pharmaceuticals is a well-established strategy to enhance their stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][][4] This resistance to proteolysis can significantly prolong the half-life and bioavailability of peptide-based drugs. Furthermore, unnatural amino acids, including α,β-unsaturated variants like dehydrovaline, introduce conformational constraints into peptides, which can lock them into bioactive conformations and enhance their binding affinity for specific targets.[5]

(R)-2-amino-3-methyl-3-butenoic acid, as a D-amino acid and an unsaturated analog of valine, represents a compelling candidate for investigation in drug discovery and chemical biology. Its unique structure suggests potential for novel biological activities, distinct from its L-enantiomer.

Comparative Biological Activity: The Case of the (S)-Enantiomer

The stark differences in biological activity commonly observed between L- and D-enantiomers of amino acids suggest that (R)-2-amino-3-methyl-3-butenoic acid is unlikely to share the exact same targets as its (S)-counterpart. It may interact with different enzymes, potentially those involved in D-amino acid metabolism, or exhibit novel pharmacological effects.

Putative Biological Targets and Mechanisms of Action

Given its structure as a D-amino acid analog, several potential avenues of biological activity for (R)-2-amino-3-methyl-3-butenoic acid can be hypothesized:

-

Inhibition of D-amino Acid Utilizing Enzymes: It may act as a competitive or irreversible inhibitor of enzymes that process D-amino acids, such as D-amino acid oxidase or D-amino acid transaminases, which are involved in bacterial cell wall metabolism and neurotransmission.[8]

-

Modulation of Bacterial Cell Wall Synthesis: D-amino acids are integral components of peptidoglycan in bacterial cell walls. (R)-2-amino-3-methyl-3-butenoic acid could interfere with the enzymes responsible for peptidoglycan synthesis, such as racemases and ligases, leading to antibacterial activity.[1]

-

Neuromodulatory Effects: Certain D-amino acids, like D-serine, are important co-agonists of the NMDA receptor in the central nervous system.[2] It is plausible that D-dehydrovaline could interact with this or other neurotransmitter receptors.

-

Enzyme Inactivation: The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, making it susceptible to nucleophilic attack from residues in an enzyme's active site, potentially leading to irreversible inhibition.

Quantitative Data on Related Dehydroamino Acids

While no specific quantitative data (e.g., IC₅₀, Kᵢ) for (R)-2-amino-3-methyl-3-butenoic acid has been found, the following table summarizes data for other compounds with α,β-unsaturated amino acid moieties to provide a contextual reference for potential potency.

| Compound/Derivative | Target Enzyme/System | Activity Type | Value (nM) | Reference Context |

| 3-{[(5-Cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]methyl}benzoic acid | 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase | IC₅₀ | 45.0 | This compound, while structurally different, demonstrates potent enzyme inhibition. |

| 3-[(5-Bromo-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid | 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase | IC₅₀ | 99.0 | Highlights the potential for substituted unsaturated systems to be potent inhibitors. |

This table is illustrative and features compounds that are not direct analogs but share the characteristic of being inhibitors of specific enzymes. Data is sourced from publicly available databases on enzyme inhibitors.

Experimental Protocols

Detailed experimental protocols for (R)-2-amino-3-methyl-3-butenoic acid are not available. However, the following sections provide generalized methodologies for the synthesis and biological evaluation of unnatural amino acids, which can be adapted for the target compound.

Chemical Synthesis

The synthesis of α,β-dehydroamino acids can be challenging. A common strategy involves the dehydration of β-hydroxy-α-amino acid precursors.

Protocol: Stereospecific Synthesis from a β-Hydroxy-α-amino Acid Precursor

-

Protection of the Amino and Carboxyl Groups: The starting β-hydroxy-D-valine is first protected. The amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be esterified (e.g., methyl ester).

-

Activation of the Hydroxyl Group: The β-hydroxyl group is converted into a good leaving group. This can be achieved by mesylation or tosylation.

-

Elimination Reaction: The protected and activated precursor is treated with a non-nucleophilic base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene) to induce an E2 elimination, forming the double bond.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid for the Boc group and saponification for the ester) to yield (R)-2-amino-3-methyl-3-butenoic acid.

This protocol is a generalized representation. Specific reagents, solvents, and reaction conditions would need to be optimized.

Biological Evaluation: Antimicrobial Activity

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

-

Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media.

-

Serial Dilution: (R)-2-amino-3-methyl-3-butenoic acid is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Pathways and Workflows

Potential Signaling Pathway Interaction

Caption: Putative interference of (R)-2-amino-3-methyl-3-butenoic acid with bacterial cell wall synthesis.

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for the synthesis and biological evaluation of a novel amino acid analog.

Conclusion and Future Directions

(R)-2-amino-3-methyl-3-butenoic acid represents a molecule of significant interest at the intersection of chemistry and biology. While direct evidence of its biological activity is currently lacking, its identity as a D-amino acid and an unsaturated analog of valine provides a strong rationale for its investigation. Its potential to resist enzymatic degradation and interact with specific biological targets in novel ways makes it a promising candidate for the development of new therapeutics, particularly in the realm of antimicrobials or as a tool for probing biological systems.

Future research should prioritize the development of robust synthetic routes to obtain pure (R)-2-amino-3-methyl-3-butenoic acid. Subsequent studies should focus on broad-spectrum biological screening, including antimicrobial and antifungal assays, cytotoxicity evaluations, and screens against panels of enzymes known to interact with D-amino acids. Elucidating the specific molecular targets and mechanisms of action will be crucial in unlocking the full potential of this enigmatic chiral molecule. The exploration of (R)-2-amino-3-methyl-3-butenoic acid could not only yield new therapeutic leads but also deepen our understanding of the biological roles of D-amino acids and the principles of stereospecific molecular recognition.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stereospecificity of reactions catalyzed by bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of (R)-2-amino-3-methyl-3-butenoic Acid: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the non-proteinogenic amino acid, (R)-2-amino-3-methyl-3-butenoic acid. Due to a lack of publicly available experimental spectroscopic data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a summary of expected Infrared (IR) absorption frequencies. To provide a relevant experimental context, spectroscopic data for the structurally similar compound, (R)-vinylglycine, is also included for comparative purposes. Detailed, generalized experimental protocols for NMR, IR, and MS analyses of novel amino acids are provided to guide researchers in their own characterization efforts.

Introduction

(R)-2-amino-3-methyl-3-butenoic acid is a chiral, unsaturated amino acid with potential applications in synthetic organic chemistry and drug discovery. Its structural features, including a vinyl group and a stereocenter, make it an interesting building block for the synthesis of complex molecules and peptidomimetics. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and elucidation of its role in chemical and biological systems.

Important Note: Extensive searches of scientific literature and chemical databases did not yield any publicly available experimental NMR, IR, or MS spectra for (R)-2-amino-3-methyl-3-butenoic acid. The data presented in this guide for the target compound are therefore predicted based on computational models.

Predicted Spectroscopic Data for (R)-2-amino-3-methyl-3-butenoic Acid

The following tables summarize the predicted spectroscopic data for (R)-2-amino-3-methyl-3-butenoic acid. These predictions are generated using widely accepted computational algorithms and can serve as a valuable reference for the identification of this compound in experimental settings.

Table 1: Predicted ¹H NMR Spectral Data for (R)-2-amino-3-methyl-3-butenoic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.90 - 5.10 | m | 2H | =CH₂ |

| ~4.00 - 4.20 | s | 1H | α-CH |

| ~1.80 - 1.90 | s | 3H | -CH₃ |

Note: Predictions are based on standard models (e.g., ChemDraw). Actual chemical shifts and multiplicities can vary depending on the solvent, concentration, and pH.

Table 2: Predicted ¹³C NMR Spectral Data for (R)-2-amino-3-methyl-3-butenoic Acid

| Chemical Shift (ppm) | Assignment |

| ~170 - 175 | C=O (Carboxylic Acid) |

| ~135 - 140 | =C(CH₃) |

| ~115 - 120 | =CH₂ |

| ~55 - 60 | α-C |

| ~20 - 25 | -CH₃ |

Note: These are estimated values and are subject to variation based on experimental conditions.

Table 3: Predicted Mass Spectrometry Data for (R)-2-amino-3-methyl-3-butenoic Acid

| Parameter | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Exact Mass | 115.0633 u |

| Predicted [M+H]⁺ | 116.0706 u |

| Predicted [M-H]⁻ | 114.0550 u |

Note: Fragmentation patterns will depend on the ionization technique used (e.g., ESI, CI).

Table 4: Expected Infrared (IR) Absorption Bands for (R)-2-amino-3-methyl-3-butenoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2800 - 3100 | Medium | N-H stretch (Amine) |

| 1680 - 1720 | Strong | C=O stretch (Carboxylic Acid) |

| 1640 - 1680 | Medium | C=C stretch (Alkene) |

| 1550 - 1640 | Medium | N-H bend (Amine) |

| ~910 and ~990 | Medium | =C-H bend (out-of-plane) |

Spectroscopic Data for a Structural Analog: (R)-Vinylglycine

For comparative purposes, the following table summarizes available spectroscopic information for (R)-vinylglycine ((R)-2-amino-3-butenoic acid), a close structural analog.

Table 5: Spectroscopic Data for (R)-Vinylglycine

| Technique | Data Highlights |

| ¹H NMR | Vinylic protons (~5.0-6.0 ppm), α-proton (~3.5-4.0 ppm). Specific shifts are solvent and pH dependent. |

| ¹³C NMR | Carboxyl carbon (~170-175 ppm), vinylic carbons (~120-140 ppm), α-carbon (~50-55 ppm). |

| IR | Characteristic absorptions for O-H, N-H, C=O, and C=C functional groups, similar to those predicted for the target molecule. |

| MS | Molecular Ion [M]⁺ at m/z 101.0477. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a novel amino acid like (R)-2-amino-3-methyl-3-butenoic acid.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified amino acid in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH₂ and -COOH protons will exchange with deuterium in D₂O).

-

Add a small amount of an internal standard (e.g., TMS or a deuterated standard) if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the proton environment. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

If further structural elucidation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

-

4.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount (1-2 mg) of the dry amino acid with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the IR spectrometer and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

4.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the amino acid (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode analysis.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire a full scan mass spectrum to determine the molecular weight of the compound. Common ionization techniques for amino acids include Electrospray Ionization (ESI) and Chemical Ionization (CI).

-

To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ion. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

Conclusion

While experimental spectroscopic data for (R)-2-amino-3-methyl-3-butenoic acid is not currently available in the public domain, this guide provides a robust framework for its potential identification and characterization. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a valuable resource for researchers working with this and other novel amino acids. It is recommended that any experimentally obtained data be compared with the predicted values presented herein to aid in structural confirmation.

(R)-2-amino-3-methyl-3-butenoic Acid: A Thermodynamic Profile for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-3-methyl-3-butenoic acid is a non-proteinogenic amino acid with potential applications in medicinal chemistry and drug development. A thorough understanding of its thermodynamic properties is fundamental for predicting its stability, reactivity, and interactions with biological targets. While comprehensive experimental data for this specific molecule is not yet extensively documented in publicly available literature, this guide outlines the established experimental and computational methodologies for determining its thermodynamic profile. This document serves as a roadmap for researchers, providing detailed protocols and data presentation frameworks necessary for the comprehensive thermodynamic characterization of novel amino acid derivatives.

Introduction to the Thermodynamic Characterization of Novel Amino Acids

The thermodynamic properties of a molecule, such as its enthalpy, entropy, Gibbs free energy of formation, and heat capacity, govern its physical and chemical behavior. For a novel amino acid like (R)-2-amino-3-methyl-3-butenoic acid, these parameters are critical for:

-

Predicting Stability: Understanding the energetic landscape of the molecule is crucial for assessing its shelf-life and stability under various conditions.

-

Reaction Energetics: Thermodynamic data is essential for predicting the feasibility and outcomes of chemical reactions involving the amino acid.

-

Biomolecular Interactions: The thermodynamics of binding to target proteins or other biomolecules is a key determinant of a drug candidate's efficacy.

-

Solubility and Bioavailability: Thermodynamic properties influence how the molecule interacts with solvents, which in turn affects its solubility and bioavailability.

This guide provides a comprehensive overview of the state-of-the-art techniques used to determine these critical parameters.

Experimental Protocols for Thermodynamic Analysis

A combination of calorimetric and spectroscopic techniques is typically employed for the comprehensive experimental determination of the thermodynamic properties of amino acids.

Calorimetry

Calorimetry directly measures the heat changes associated with physical and chemical processes, providing fundamental thermodynamic data.

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the thermal stability of a compound, including its melting point (Tm), enthalpy of fusion (ΔHfus), and heat capacity (Cp).[1][2]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of high-purity (R)-2-amino-3-methyl-3-butenoic acid into an aluminum DSC pan. The sample should be in a crystalline solid form. A matched, empty pan is used as a reference. For analyses in solution, the sample is dissolved in a well-defined buffer, and the reference cell is filled with the same buffer.[3]

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program: Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C). Heat the sample at a constant rate, typically between 1 and 10°C/min, to a final temperature well above the melting point.[1][4]

-

Data Acquisition: Continuously record the differential heat flow between the sample and reference cells as a function of temperature.

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The peak temperature is the melting point (Tm), and the area under the peak is integrated to determine the enthalpy of fusion (ΔHfus). The heat capacity (Cp) can be determined from the shift in the baseline of the thermogram.[1]

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.[5][6][7]

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the macromolecule (e.g., a target protein) in a well-buffered solution in the ITC sample cell. Prepare a solution of (R)-2-amino-3-methyl-3-butenoic acid (the ligand) in the same buffer in the injection syringe. It is critical that the buffer composition is identical in both the cell and the syringe to minimize heats of dilution.[7]

-

Instrument Setup: Place the sample cell and the syringe in the ITC instrument and allow them to thermally equilibrate.

-

Titration: Perform a series of small, sequential injections of the ligand solution into the sample cell while continuously stirring.

-

Data Acquisition: The instrument measures the heat change after each injection.

-

Data Analysis: The raw data is a series of heat-flow spikes corresponding to each injection. Integrating these peaks yields a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Spectroscopy

Spectroscopic techniques provide information about the structure and conformation of the amino acid, which are essential for interpreting thermodynamic data.

FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide a molecular "fingerprint" by probing the vibrational modes of the molecule's chemical bonds.[8][9] They are used to confirm the identity and purity of the sample and to study changes in conformation.

Experimental Protocol:

-

Sample Preparation: For FTIR, the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr to form a pellet. For Raman, the solid sample is placed directly in the path of the laser. For solution studies, the amino acid is dissolved in a suitable solvent (H2O or D2O for IR, though water is a weak Raman scatterer).[10]

-

Data Acquisition: An infrared or laser beam is directed at the sample, and the absorbed (FTIR) or scattered (Raman) radiation is measured by a detector.

-

Data Analysis: The resulting spectrum shows peaks at specific frequencies corresponding to the vibrational modes of the functional groups in (R)-2-amino-3-methyl-3-butenoic acid (e.g., C=C, C=O, N-H, C-H bonds).

CD spectroscopy is used to study chiral molecules. For a single amino acid, near-UV CD can provide information about the local environment of any chromophores. More commonly, it is used to assess the secondary and tertiary structure of proteins and how they change upon binding of a ligand like our target amino acid.[11][12][13]

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the protein of interest in a suitable buffer.

-

Baseline Measurement: Record a CD spectrum of the buffer alone.

-

Sample Measurement: Record the CD spectrum of the protein solution.

-

Titration (optional): To study binding, add aliquots of (R)-2-amino-3-methyl-3-butenoic acid to the protein solution and record the spectrum after each addition.

-

Data Analysis: Changes in the CD spectrum, particularly in the near-UV region (250-320 nm), can indicate conformational changes in the protein upon ligand binding.[13][14]

Computational Protocol for Thermodynamic Prediction

In the absence of experimental data, or to complement it, computational methods such as Density Functional Theory (DFT) can be used to predict the thermodynamic properties of (R)-2-amino-3-methyl-3-butenoic acid.[15][16][17]

Computational Workflow:

-

Structure Generation: Create a 3D model of the (R)-2-amino-3-methyl-3-butenoic acid molecule.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation of the molecule.[15]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

Thermodynamic Property Calculation: From the results of the frequency calculation, the standard thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated at a given temperature (e.g., 298.15 K).[15][17]

Data Presentation

The quantitative data obtained from the aforementioned experimental and computational methods should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Calculated Thermodynamic Properties of (R)-2-amino-3-methyl-3-butenoic acid (Illustrative Example)

| Thermodynamic Property | Symbol | Calculated Value (Illustrative) | Units | Method |

| Enthalpy of Formation (gas) | ΔfH°(g) | Value | kJ/mol | DFT |

| Standard Entropy (gas) | S°(g) | Value | J/(mol·K) | DFT |

| Gibbs Free Energy of Formation (gas) | ΔfG°(g) | Value | kJ/mol | DFT |

| Heat Capacity (gas, constant pressure) | Cp(g) | Value | J/(mol·K) | DFT |

Note: The values in this table are placeholders and would be populated with data from DFT calculations.

Table 2: Experimental Thermal Properties of (R)-2-amino-3-methyl-3-butenoic acid (Illustrative Example)

| Property | Symbol | Experimental Value (Illustrative) | Units | Method |

| Melting Point | Tm | Value | °C | DSC |

| Enthalpy of Fusion | ΔHfus | Value | kJ/mol | DSC |

Note: The values in this table are placeholders and would be populated with data from DSC experiments.

Table 3: Thermodynamics of Binding to a Target Protein (Illustrative Example)

| Parameter | Symbol | Value (Illustrative) | Units | Method |

| Association Constant | Ka | Value | M-1 | ITC |

| Dissociation Constant | Kd | Value | M | ITC |

| Enthalpy of Binding | ΔH | Value | kJ/mol | ITC |

| Entropy of Binding | ΔS | Value | J/(mol·K) | ITC |

| Gibbs Free Energy of Binding | ΔG | Value | kJ/mol | ITC |

| Stoichiometry | n | Value | ITC |

Note: The values in this table are placeholders and would be populated with data from ITC experiments.

Visualizations of Experimental and Computational Workflows

The following diagrams illustrate the logical flow of the key experimental and computational protocols described in this guide.

Figure 1: Workflow for Differential Scanning Calorimetry (DSC).

Figure 2: Workflow for Isothermal Titration Calorimetry (ITC).

Figure 3: Workflow for DFT-based Thermodynamic Property Calculation.

References

- 1. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers | Malvern Panalytical [malvernpanalytical.com]

- 4. Differential scanning calorimetry (DSC) [protocols.io]

- 5. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. Comparison of Raman and FTIR spectra of amino-acids [spiedigitallibrary.org]

- 9. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]

- 10. Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Near UV Circular Dichroism (CD) Spectroscopy Analysis - Creative Proteomics [creative-proteomics.com]

- 12. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Far-UV vs. Near-UV Circular Dichroism: Key Differences in Protein Analysis - Creative Proteomics [creative-proteomics.com]

- 15. mdpi.com [mdpi.com]

- 16. sciforum.net [sciforum.net]

- 17. researchgate.net [researchgate.net]

(R)-2-amino-3-methyl-3-butenoic Acid: A Technical Review of its Potential as an Asparagine Synthetase Inhibitor

(R)-2-amino-3-methyl-3-butenoic acid , also known as (R)-dehydrovaline, is a non-proteinogenic amino acid that has garnered interest within the scientific community for its potential as an enzyme inhibitor. This technical guide provides a comprehensive review of the available literature, focusing on its synthesis, biological activity, and the methodologies used to evaluate its effects, particularly as a potential inhibitor of asparagine synthetase (ASNS). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Asparagine synthetase (ASNS) is a crucial enzyme in cellular metabolism, responsible for the ATP-dependent synthesis of L-aspartate and L-glutamine into L-asparagine and L-glutamate.[1] ASNS plays a significant role in nitrogen assimilation and distribution in plants and is essential for the proliferation of certain cancer cells, making it a compelling target for therapeutic intervention.[2][3] The dependence of some tumor cells on extracellular asparagine, due to low ASNS expression, is the principle behind the use of L-asparaginase in the treatment of acute lymphoblastic leukemia (ALL).[4] Consequently, inhibitors of ASNS are of considerable interest as potential therapeutic agents. (R)-2-amino-3-methyl-3-butenoic acid, as an analog of the natural substrate L-aspartate, is a candidate for the competitive inhibition of ASNS.

Physicochemical Properties

While specific experimental data for the purified (R)-isomer is limited in publicly available literature, the general physicochemical properties can be inferred from its structure and data on related compounds.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | PubChem |

| Molecular Weight | 115.13 g/mol | PubChem |

| IUPAC Name | (2R)-2-amino-3-methylbut-3-enoic acid | PubChem |

| CAS Number | 60103-01-7 (HCl salt) | ChemicalBook |

Synthesis

The synthesis of α,β-dehydroamino acids such as (R)-2-amino-3-methyl-3-butenoic acid can be challenging. A common strategy involves the N-chlorination and subsequent dehydrochlorination of the corresponding saturated amino acid ester. The following is a generalized protocol based on the synthesis of a dehydrovaline-containing peptide.[5]

General Synthetic Workflow

Caption: General workflow for the synthesis of dehydrovaline.

Experimental Protocol: Synthesis of a Dehydrovaline Derivative[5]

-

Preparation of Valine Methyl Ester: Valine methyl ester hydrochloride (11.9 mmol) is dissolved in chloroform (30 ml) and treated with saturated sodium carbonate solution (30 ml). The chloroform layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

N-chlorination: The resulting valine methyl ester is dissolved in dry ether (30 ml) and cooled in an ice bath. t-Butyl hypochlorite (11.9 mmol) is added dropwise over 1 hour in the dark. The reaction mixture is then concentrated in vacuo. The residue is redissolved in chloroform, washed with 0.5N HCl and water, dried over anhydrous sodium sulfate, and evaporated to yield N-chlorovaline methyl ester.

-

Dehydrochlorination: The N-chlorovaline methyl ester is dissolved in dry ether (30 ml). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (11.9 mmol) is added, and the mixture is stirred for 3 hours. The resulting DBU-HCl salt is filtered off to yield a solution of dehydrovaline methyl ester.

-

Peptide Coupling (Example): For the synthesis of Boc-Ala-ΔVal-OMe, a solution of Boc-Ala-OH (11.9 mmol) and N-methylmorpholine (11.9 mmol) is cooled to -10°C, and isobutylchloroformate (11.9 mmol) is added. After 10 minutes, the previously prepared dehydrovaline methyl ester solution is added. The reaction is stirred for 2 hours in an ice bath and then overnight at room temperature.

-

Work-up and Purification: The solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the product.

To obtain the free amino acid, the methyl ester would need to be hydrolyzed, and the protecting groups (if any) removed, followed by chiral separation to isolate the (R)-enantiomer.

Biological Activity and Mechanism of Action

The primary hypothesized biological activity of (R)-2-amino-3-methyl-3-butenoic acid is the inhibition of asparagine synthetase (ASNS). As an analog of L-aspartate, it is expected to act as a competitive inhibitor at the enzyme's active site.[6]

Asparagine Synthetase Inhibition

While direct quantitative data for the inhibition of ASNS by (R)-2-amino-3-methyl-3-butenoic acid is not available in the reviewed literature, related aspartyl adenylate analogues have been shown to be potent competitive inhibitors of bacterial ASNS with Ki values in the nanomolar range.[7]

Signaling Pathway Context

The inhibition of ASNS can have significant downstream effects on cellular signaling. ASNS expression is regulated by the ATF4 transcription factor, which is activated in response to amino acid deprivation and other cellular stresses.[4] By inhibiting ASNS, (R)-2-amino-3-methyl-3-butenoic acid could potentially mimic a state of asparagine starvation, impacting pathways that are sensitive to amino acid levels, such as the mTORC1 pathway, which is a central regulator of cell growth and proliferation.[8]

References

- 1. embopress.org [embopress.org]

- 2. What are ASN inhibitors and how do they work? [synapse.patsnap.com]

- 3. Functional Research on Three Presumed Asparagine Synthetase Family Members in Poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. scbt.com [scbt.com]

- 7. [Aspartyladenylate analog--effective inhibitor of asparagine synthetase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coordination of asparagine uptake and asparagine synthetase expression modulates CD8+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Synthesis of (R)-2-amino-3-methyl-3-butenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic α-amino acid of interest in medicinal chemistry and drug development. The focus is on a robust and highly stereoselective method utilizing a chiral auxiliary, specifically the Schöllkopf bis-lactim ether system. This approach offers excellent control over the stereochemistry at the α-carbon, consistently achieving high diastereomeric excess.

Introduction

(R)-2-amino-3-methyl-3-butenoic acid, also known as (R)-α-vinylalanine, is a valuable chiral building block. Its structural features, including the quaternary α-carbon and the vinyl group, make it an attractive component for the synthesis of novel peptides, enzyme inhibitors, and other biologically active molecules. The challenge in its synthesis lies in the stereoselective construction of the chiral center. This guide details a reliable method to achieve this, based on the well-established Schöllkopf chiral auxiliary approach.

Synthetic Strategy: The Schöllkopf Bis-Lactim Ether Method

The core of this synthetic strategy revolves around the diastereoselective alkylation of a chiral glycine enolate equivalent. The Schöllkopf method employs a bis-lactim ether derived from L-valine and glycine, which serves as a chiral auxiliary. The steric bulk of the isopropyl group from the valine residue effectively shields one face of the glycine-derived carbanion, directing the incoming electrophile to the opposite face with high selectivity. This results in the formation of the desired (R)-configured α-amino acid precursor.

The overall synthetic workflow can be summarized in three key stages:

-

Preparation of the Chiral Auxiliary: Synthesis of the (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, the Schöllkopf bis-lactim ether, from L-valine and glycine methyl ester.

-

Diastereoselective Alkylation: Deprotonation of the bis-lactim ether followed by alkylation with a suitable electrophile to introduce the 1-methylvinyl side chain.

-

Hydrolysis and Product Isolation: Acidic hydrolysis of the alkylated intermediate to release the target (R)-2-amino-3-methyl-3-butenoic acid methyl ester and recover the chiral auxiliary.

Experimental Protocols

Preparation of (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Auxiliary)

The preparation of the chiral auxiliary is a well-established multi-step process.[1]

-

Formation of the Diketopiperazine: L-valine is reacted with glycine methyl ester to form the corresponding dipeptide, which is then cyclized under thermal conditions to yield cyclo(L-Val-Gly), a 2,5-diketopiperazine.

-

O-Methylation: The diketopiperazine is then treated with a strong methylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), in an inert solvent like dichloromethane to afford the (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. The product is a colorless oil that should be purified by distillation under reduced pressure.

Diastereoselective Alkylation

This is the key stereochemistry-defining step. The protocol is adapted from the general procedure described by Schöllkopf and co-workers.[1]

-

Deprotonation: A solution of the Schöllkopf auxiliary (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution, n-butyllithium (1.05 eq., as a solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithiated species.

-

Alkylation: 2-Bromopropene (1.2 eq.) is then added to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-4 hours, and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkylated bis-lactim ether. The crude product can be purified by column chromatography on silica gel.

Hydrolysis and Product Isolation

The final step involves the cleavage of the chiral auxiliary to release the desired amino acid ester.

-

Hydrolysis: The purified alkylated bis-lactim ether is dissolved in 0.1 M aqueous hydrochloric acid and stirred at room temperature for 48-72 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Auxiliary Removal: After complete hydrolysis, the reaction mixture is washed with diethyl ether to remove the chiral auxiliary (L-valine methyl ester).

-

Product Isolation: The aqueous layer is then neutralized with a suitable base (e.g., sodium bicarbonate) and the product, (R)-2-amino-3-methyl-3-butenoic acid methyl ester, can be extracted with an organic solvent like ethyl acetate. The combined organic extracts are dried, filtered, and concentrated to give the crude product, which can be further purified if necessary. For the free amino acid, the ester can be hydrolyzed under standard basic conditions followed by neutralization.

Quantitative Data

The Schöllkopf method is renowned for its high stereoselectivity. While specific data for the alkylation with 2-bromopropene is not extensively reported, analogous alkylations with other electrophiles provide a strong indication of the expected outcome.

| Stage | Parameter | Typical Value | Reference |

| Alkylation | Diastereomeric Excess (d.e.) | > 95% | [1] |

| Alkylation | Yield | 60 - 85% (for similar electrophiles) | [1] |

| Hydrolysis | Yield | High | [1] |

| Overall | Enantiomeric Excess (e.e.) of final product | > 95% | [1] |

Note: The yields are highly dependent on the specific reaction conditions and the purity of the reagents. The diastereomeric excess is determined by NMR analysis of the alkylated intermediate, while the enantiomeric excess of the final product is typically determined by chiral HPLC or GC analysis after derivatization.

Conclusion

The chiral synthesis of (R)-2-amino-3-methyl-3-butenoic acid can be effectively achieved with high stereocontrol using the Schöllkopf bis-lactim ether method. This approach offers a reliable and well-documented pathway for obtaining the target molecule in high enantiomeric purity. The key to the success of this synthesis lies in the highly diastereoselective alkylation of the chiral glycine enolate equivalent. The detailed protocols and expected quantitative outcomes presented in this guide provide a solid foundation for researchers and scientists in the field of drug development and medicinal chemistry to synthesize this valuable chiral building block.

References

An In-depth Technical Guide on (R)-2-amino-3-methyl-3-butenoic Acid

CAS Number: 52795-52-5

Synonyms: (R)-Dehydrovaline, (R)-2-Amino-3-methyl-but-3-enoic acid, H-D-d-Val-OH

This technical guide provides a comprehensive overview of (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic α,β-unsaturated amino acid. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and potential biological significance. Due to the limited availability of detailed experimental data for this specific compound, this guide also draws upon information from the broader class of dehydrovaline derivatives and α,β-dehydroamino acids to provide a contextual understanding of its potential applications and mechanisms of action.

Physicochemical Properties

Quantitative data for (R)-2-amino-3-methyl-3-butenoic acid is primarily based on computational models. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 115.13 g/mol | --INVALID-LINK-- |

| XLogP3 | 0.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Exact Mass | 115.063329 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 115.063329 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 63.3 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 8 | --INVALID-LINK-- |

| Complexity | 133 | --INVALID-LINK-- |

Synthesis and Spectroscopic Data

General Synthetic Approach

A plausible synthetic route is outlined below. This is a generalized protocol and would require optimization for specific yields and purity.

Scheme 1: Generalized Synthesis of (R)-2-amino-3-methyl-3-butenoic acid

Molecular weight of 3-Butenoic acid, 2-amino-3-methyl-, (R)-

An In-depth Technical Guide to (R)-2-amino-3-methyl-3-butenoic acid

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of (R)-2-amino-3-methyl-3-butenoic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(R)-2-amino-3-methyl-3-butenoic acid, an unsaturated amino acid, possesses a unique chemical structure that influences its biological activity. Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H9NO2 | PubChem[1] |

| Molecular Weight | 115.13 g/mol | PubChem[1][2][3] |

| IUPAC Name | (2R)-2-amino-3-methylbut-3-enoic acid | ChemicalBook[2] |

| CAS Number | 60103-01-7 (for the hydrochloride salt) | ChemicalBook[2] |

| Synonyms | H-D-D-VAL-OH, H-3,4-DEHYDRO-D-VAL-OH HCL | ChemicalBook[2] |

Synthesis and Experimental Protocols

The synthesis of chiral amino acids such as (R)-2-amino-3-methyl-3-butenoic acid is a critical area of research, often involving stereoselective methods to obtain the desired enantiomer. While specific, detailed experimental protocols for the synthesis of the (R)-enantiomer were not found in the immediate search results, general strategies for synthesizing related unsaturated amino acids can be adapted.

One common approach involves the pyrolysis of protected methionine derivatives. For example, a reported synthesis for a related compound, (R)-[4-²H₂] 2-amino-3-butenoic acid (vinylglycine), involved the conversion of (R)-methionine into its carbobenzyloxy methyl ester sulfoxide, followed by pyrolysis and deprotection to yield the target vinylglycine hydrochloride[4].

A generalized workflow for such a synthesis is depicted below.

Biological and Pharmacological Context

Unsaturated amino acids are of significant interest in drug development due to their ability to act as enzyme inhibitors or as building blocks for peptide synthesis. The presence of a double bond can introduce conformational rigidity and alter the electronic properties of the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets.

The structural analog, (S)-2-amino-3-methylbut-3-enoic acid, is noted for its diverse biological activities, although specific mechanisms are not fully characterized[5]. The stereochemistry is critical, as the (R)- and (S)-enantiomers can exhibit distinct biological effects[5]. The methyl group at the C3 position may introduce steric effects that influence enzyme binding[5].

Further research into the specific biological targets of (R)-2-amino-3-methyl-3-butenoic acid is warranted to elucidate its therapeutic potential.

Chromatographic Separation

The separation of enantiomers is crucial for both analytical and preparative purposes. For unsaturated amino acids like the title compound, chiral stationary phases (CSPs) are often employed in high-performance liquid chromatography (HPLC). For instance, cellulose tris(3,5-dimethylphenylcarbamate) has demonstrated high enantioselectivity for similar compounds[5]. A logical workflow for method development in chiral chromatography is outlined below.

References

- 1. 3-Butenoic acid, 2-amino-3-methyl-, (S)- | C5H9NO2 | CID 11332562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-AMINO-3-METHYL-BUT-3-ENOIC ACID HCL | 60103-01-7 [amp.chemicalbook.com]

- 3. anaxlab.com [anaxlab.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 3-Butenoic acid, 2-amino-3-methyl-, (S)- | 61376-23-6 | Benchchem [benchchem.com]

Stability and Degradation of (R)-2-amino-3-methyl-3-butenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals